4-Nitrophenylvinylsulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenylvinyl sulfone: is an organic compound with the molecular formula C8H7NO4S. It is a derivative of vinyl sulfone, characterized by the presence of a nitrophenyl group attached to the vinyl sulfone moiety. This compound is known for its reactivity and utility in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Sulfonylation of Olefins and Alkynes: This method involves the addition of sulfonyl groups to olefins or alkynes under specific reaction conditions.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This approach uses α,β-unsaturated carboxylic acids as starting materials, which undergo decarboxylation followed by sulfonylation.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to form vinyl sulfones under appropriate conditions.
Industrial Production Methods: Industrial production of p-Nitrophenylvinyl sulfone typically involves large-scale synthesis using the above-mentioned methods, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Nitrophenylvinyl sulfone can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of p-Nitrophenylvinyl sulfone can lead to the formation of corresponding sulfides.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Nitrophenylvinyl sulfone is used as a building block in organic synthesis, particularly in the preparation of complex molecules through addition and cycloaddition reactions .
Biology: In biological research, this compound is employed as an inhibitor of cysteine proteases, making it valuable in the study of enzyme mechanisms and drug design .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific chemical properties .
Mechanism of Action
The mechanism of action of p-Nitrophenylvinyl sulfone involves its reactivity with nucleophiles, particularly thiols. The vinyl sulfone moiety undergoes conjugate addition with the thiol group of cysteine residues in enzymes, leading to the formation of a covalent bond. This interaction inhibits the activity of cysteine proteases by blocking their active sites . The nitrophenyl group enhances the reactivity and specificity of the compound towards its molecular targets .
Comparison with Similar Compounds
Vinyl Sulfone: A simpler analog without the nitrophenyl group, used in similar applications but with different reactivity profiles.
Phenylvinyl Sulfone: Similar to p-Nitrophenylvinyl sulfone but lacks the nitro group, resulting in different chemical properties and reactivity.
Methylvinyl Sulfone: A smaller analog with a methyl group instead of the nitrophenyl group, used in various synthetic applications.
Uniqueness: p-Nitrophenylvinyl sulfone is unique due to the presence of the nitrophenyl group, which enhances its reactivity and specificity in chemical and biological applications. This makes it a valuable compound in the synthesis of complex molecules and in the study of enzyme inhibition .
Properties
Molecular Formula |
C16H12N2O6S |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
1-nitro-4-[2-[2-(4-nitrophenyl)ethenylsulfonyl]ethenyl]benzene |
InChI |
InChI=1S/C16H12N2O6S/c19-17(20)15-5-1-13(2-6-15)9-11-25(23,24)12-10-14-3-7-16(8-4-14)18(21)22/h1-12H |
InChI Key |
GXCAZDPKGGUEMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.